2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide
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Overview
Description
2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide is a complex organic compound with a unique structure that combines elements of purine, furan, and dioxaphosphorin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the introduction of the methylthio group, and the construction of the furodioxaphosphorin ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups.
Scientific Research Applications
2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are known to be effective.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane 2-oxide: A related compound used in esterification reactions and cyclic phosphate synthesis.
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Another similar compound with applications in organic synthesis.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide: Used in various chemical reactions due to its unique properties.
Uniqueness
What sets 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
CAS No. |
23526-12-7 |
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Molecular Formula |
C11H13N4O5PS |
Molecular Weight |
344.29 g/mol |
IUPAC Name |
2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide |
InChI |
InChI=1S/C11H13N4O5PS/c1-22-11-9-10(12-4-13-11)15(5-14-9)8-2-6-7(19-8)3-18-21(16,17)20-6/h4-8H,2-3H2,1H3,(H,16,17) |
InChI Key |
OGBZRTCEATWSNP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3CC4C(O3)COP(=O)(O4)O |
Origin of Product |
United States |
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